
Methyl 6-cyano-1H-indazole-3-carboxylate
Overview
Description
Methyl 6-cyano-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H7N3O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a cyano group at the 6-position and a carboxylate ester at the 3-position of the indazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Methyl 6-cyano-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and carboxylate groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-1H-indazole-3-carboxylate
- Methyl 6-bromo-1H-indazole-3-carboxylate
- Methyl 6-fluoro-1H-indazole-3-carboxylate
Uniqueness
Methyl 6-cyano-1H-indazole-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyano group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets .
Biological Activity
Methyl 6-cyano-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyano group that enhances its reactivity and biological activity. Its structure allows for interactions with various biological targets, particularly kinases involved in cell signaling pathways.
Target Kinases
The compound primarily interacts with several key kinases:
- CHK1 and CHK2 : These are crucial in the DNA damage response pathway.
- SGK (serum/glucocorticoid-regulated kinase) : Involved in regulating ion transport and cell volume.
Mode of Action
This compound likely modulates the activity of these kinases, which can lead to:
- Inhibition of cell growth : By affecting the cell cycle, particularly blocking the G0–G1 phase.
- Induction of apoptosis : Through activation of apoptotic pathways, potentially enhancing caspase activity.
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For example:
- In vitro studies have shown significant growth inhibition in neoplastic cell lines, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics .
Other Biological Activities
The compound has also been studied for:
- Antiviral and anti-inflammatory properties : Indole derivatives are known for these activities, suggesting potential broader applications in treating various diseases .
Case Studies
- Cytotoxic Activity : A study highlighted that this compound showed effective cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 μM .
- Microtubule Assembly Inhibition : The compound has been observed to destabilize microtubule assembly at concentrations as low as 20 μM, indicating its potential as a microtubule-targeting agent .
Biochemical Pathways Affected
The compound's interaction with target kinases suggests involvement in several critical biochemical pathways:
- Cell Cycle Regulation : By inhibiting key kinases, it may disrupt normal cell cycle progression.
- Signal Transduction : Modulating kinase activity can alter various signaling cascades essential for cell survival and proliferation.
Comparison with Similar Compounds
Compound Name | Biological Activity | IC50 Values (μM) |
---|---|---|
This compound | Antiproliferative against MDA-MB-231 | 2.43 - 14.65 |
Methyl 6-amino-1H-indazole-3-carboxylate | Anticancer properties | Varies by study |
Methyl 6-bromo-1H-indazole-3-carboxylate | Potential anti-inflammatory effects | Not specified |
Properties
IUPAC Name |
methyl 6-cyano-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)9-7-3-2-6(5-11)4-8(7)12-13-9/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOGUWNGTCDAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696366 | |
Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-07-2 | |
Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885279-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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